molecular formula C9H8ClN3O2S B2625478 5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide CAS No. 908518-23-0

5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide

Cat. No.: B2625478
CAS No.: 908518-23-0
M. Wt: 257.69
InChI Key: JPZHZEMEHBOHFX-UHFFFAOYSA-N
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Description

5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Fusion of aromatic amines with ethyl cyanoacetate at 150°C is also a widely used method .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenyl isothiocyanate, potassium hydroxide, and 3-(2-bromoacetyl)-2H-chromen-2-one . Reaction conditions may vary depending on the desired product, but typically involve heating and the use of solvents such as DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions include various heterocyclic derivatives, such as thiophene derivatives, which are known for their biological activities .

Scientific Research Applications

5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in nucleophilic addition and substitution reactions, which can lead to the formation of biologically active intermediates. These intermediates can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its chloroacetyl group provides additional reactivity, making it a versatile compound for synthetic and research applications .

Properties

IUPAC Name

5-[(2-chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-4-5(3-11)9(13-6(14)2-10)16-7(4)8(12)15/h2H2,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZHZEMEHBOHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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